
Trimethyl-(2,4,6-trichlorophenoxy)silane
Overview
Description
Trimethyl-(2,4,6-trichlorophenoxy)silane is a chemical compound with the molecular formula C9H11Cl3OSi. It is known for its unique structure, which includes a phenoxy group substituted with three chlorine atoms and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-(2,4,6-trichlorophenoxy)silane can be synthesized through the reaction of 2,4,6-trichlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
2,4,6-Trichlorophenol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2,4,6-trichlorophenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Water or aqueous acids/bases can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Hydrolysis: Formation of 2,4,6-trichlorophenol and trimethylsilanol.
Oxidation/Reduction: Various oxidized or reduced phenoxy derivatives
Scientific Research Applications
Trimethyl-(2,4,6-trichlorophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethyl-(2,4,6-trichlorophenoxy)silane involves its ability to form stable silicon-oxygen bonds. This property makes it useful in modifying surfaces and creating new materials. The molecular targets include hydroxyl groups on various substrates, leading to the formation of siloxane bonds. The pathways involved typically include nucleophilic attack on the silicon atom, followed by elimination of a leaving group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar in its use for introducing trimethylsilyl groups.
2,4,6-Trichlorophenol: Shares the phenoxy structure with chlorine substitutions.
Trimethylsilanol: Related through the hydrolysis product of the silane group.
Uniqueness
Trimethyl-(2,4,6-trichlorophenoxy)silane is unique due to its combination of a highly reactive phenoxy group with a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile in both research and industrial applications .
Biological Activity
Trimethyl-(2,4,6-trichlorophenoxy)silane is a silane compound that incorporates a trichlorophenoxy group. This compound is of interest due to its potential applications in agriculture as a pesticide and its implications in environmental studies. Understanding its biological activity is crucial for evaluating its safety and efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of three chlorine atoms attached to a phenoxy group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily related to its herbicidal properties. The chlorinated phenoxy group is known for its action in disrupting plant growth processes.
Herbicidal Effects
- Mechanism of Action : The compound acts by mimicking plant hormones, leading to uncontrolled growth and eventual plant death.
- Target Organisms : It is effective against a broad spectrum of weeds, particularly those resistant to other herbicides.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Genotoxicity : Studies using CHL/IU cells have shown that the compound does not induce structural chromosomal aberrations or polyploidy, indicating a low potential for genotoxic effects .
- Acute Toxicity : The acute toxicity levels vary based on exposure routes (oral, dermal, inhalation), with significant effects observed at higher concentrations.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity and environmental impact of this compound:
- Field Trials : In agricultural settings, the application of this compound demonstrated effective weed control while showing minimal impact on non-target species.
- Environmental Impact Assessments : Evaluations have indicated that the compound can persist in soil and water systems, raising concerns about long-term ecological effects.
Data Tables
Properties
IUPAC Name |
trimethyl-(2,4,6-trichlorophenoxy)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYJZVOGDQXZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306349 | |
Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-45-2 | |
Record name | NSC175847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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